



Application Note: Quantification of Carbanilide in Air Samples by HPLC-UV

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Compound of Interest		
Compound Name:	Carbanilide	
Cat. No.:	B493258	Get Quote

Abstract

This application note details a robust and sensitive method for the quantification of **carbanilide** in air samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol is adapted from established methodologies, such as EPA Method TO-6, which involves the collection of airborne analytes that form **carbanilide**, followed by solvent extraction and chromatographic analysis.[1] This method is particularly relevant for industrial hygiene and environmental monitoring, especially in contexts where phosgene exposure is a concern, as phosgene reacts with aniline to form **carbanilide**.[1] The described protocol provides detailed steps for sample collection, preparation, and HPLC-UV analysis, along with performance characteristics of the method.

Introduction

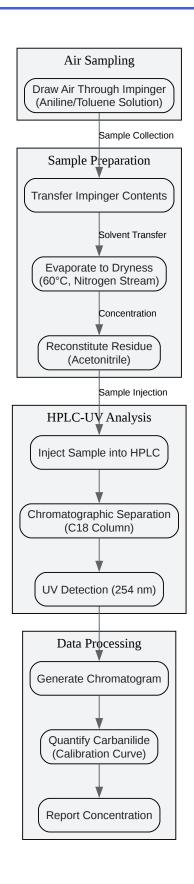
Carbanilide (1,3-diphenylurea) is a stable derivative that can be formed from the reaction of certain airborne compounds, notably phosgene, with a trapping agent like aniline.[1] Its quantification in air samples is a critical component of assessing exposure to hazardous chemicals in occupational and environmental settings. High-Performance Liquid Chromatography with UV detection offers a reliable, sensitive, and widely accessible analytical technique for this purpose. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to accurately determine the concentration of carbanilide in air samples. The methodology is based on reversed-phase HPLC, which separates carbanilide from potential interferences before its quantification using a UV detector.[1]



Experimental Workflow

The overall experimental workflow for the quantification of **carbanilide** in air samples is depicted in the following diagram.





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Caption: Experimental workflow from air sampling to data reporting.



Detailed Experimental Protocols Materials and Reagents

- Carbanilide reference standard (99%+ purity)
- Aniline (ACS grade)
- Toluene (HPLC grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Midget impingers
- Personal or stationary air sampling pump
- Syringe filters (0.22 μm, PTFE or nylon)[2]
- HPLC system equipped with a UV detector, pump, and autosampler
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[3]

Sample Collection

- Prepare the sampling reagent by mixing 2 mL of aniline with 98 mL of toluene.
- Add 10 mL of the aniline/toluene sampling reagent to each midget impinger.
- Connect the impinger to an air sampling pump and draw air through the solution at a
 calibrated flow rate (e.g., 0.5 1 L/min). The total sample volume will depend on the
 expected concentration and the method's limit of detection.
- After sampling, seal the impingers and protect them from light. Transfer the contents to a screw-capped vial with a Teflon-lined cap for transport to the laboratory.[1]



 Prepare a field blank by handling an impinger with the sampling reagent in the same manner as the samples, but without drawing air through it.[1]

Preparation of Standards and Samples

Standard Solutions

- Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of carbanilide and dissolve it in 100 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5 mg/L).[1]

Sample Preparation

- Transfer the entire content of an impinger to a suitable container for evaporation.
- Evaporate the aniline/toluene solution to dryness under a gentle stream of nitrogen at approximately 60°C.[1]
- Reconstitute the residue in 1.0 mL of acetonitrile.[1]
- Vortex the sample to ensure complete dissolution of the carbanilide.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.[2]

HPLC-UV Analysis

- Set up the HPLC system with the parameters outlined in the table below.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]
- Inject the prepared standards and samples into the HPLC system.
- Record the chromatograms and the peak areas for carbanilide.

Quantitative Data Summary



The following tables summarize the chromatographic conditions and the performance of the method.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
Column	Reversed-phase C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min[3]
Injection Volume	20 μL
Column Temperature	Ambient (or controlled at 25°C)
UV Detection Wavelength	254 nm[1][3]
Retention Time	Approximately 5-7 minutes (to be determined)

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	0.05 - 5.0 mg/L
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	To be determined experimentally (typically < 0.02 mg/L)
Limit of Quantification (LOQ)	To be determined experimentally (typically < 0.05 mg/L)
Precision (%RSD)	< 5% (Intra-day), < 10% (Inter-day)
Accuracy/Recovery (%)	90 - 110%

Data Analysis and Calculations



- Calibration Curve: Plot the peak area of the carbanilide standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
- Quantification: Determine the concentration of carbanilide in the sample extracts (in mg/L) using the calibration curve equation.
- Air Concentration: Calculate the concentration of carbanilide in the air sample (in mg/m³)
 using the following formula:

Cair = (Csample * Vextract) / Vair

Where:

- Cair = Concentration of carbanilide in air (mg/m³)
- Csample = Concentration of carbanilide in the sample extract (mg/L)
- Vextract = Final volume of the sample extract (L)
- Vair = Volume of air sampled (m³)

Conclusion

The HPLC-UV method described in this application note is a reliable and effective technique for the quantification of **carbanilide** in air samples. The protocol provides a clear and detailed workflow, from sample collection to data analysis. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine environmental and occupational health monitoring. Researchers and scientists can adapt this protocol for their specific applications, ensuring proper validation is performed under their laboratory conditions.

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